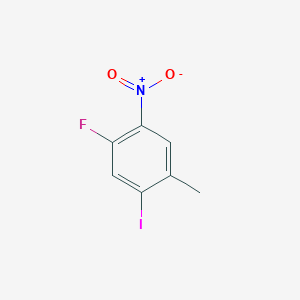

1-Fluoro-5-iodo-4-methyl-2-nitrobenzene

Description

Significance of Highly Substituted Aromatic Compounds in Contemporary Synthetic Endeavors

Highly substituted aromatic compounds are of immense importance in a multitude of chemical disciplines. Their utility stems from the precise three-dimensional arrangement of various functional groups on a stable aromatic scaffold. This intricate architecture is crucial in fields such as medicinal chemistry, where specific substitution patterns can dictate a molecule's biological activity and pharmacological properties. jbiochemtech.com In materials science, the introduction of multiple substituents onto an aromatic ring can fine-tune the electronic and photophysical properties of organic materials, leading to applications in areas like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). ijrar.orgnumberanalytics.com

Furthermore, these compounds are pivotal in the synthesis of agrochemicals, dyes, and pigments. The nature and position of the substituents can influence a compound's color, stability, and interaction with biological targets. The synthetic challenge of preparing polysubstituted aromatics with well-defined regiochemistry drives the development of new and innovative synthetic methodologies.

Research Context of 1-Fluoro-5-iodo-4-methyl-2-nitrobenzene within Halogenated Nitroarenes

Halogenated nitroarenes are a significant class of organic compounds that serve as precursors to a wide array of functionalized molecules, most notably halogenated anilines. researchgate.net The selective reduction of the nitro group in the presence of labile halogen substituents is a common and important transformation. researchgate.netrsc.org Halogenated anilines are key intermediates in the production of pharmaceuticals, pesticides, and dyes. researchgate.net

This compound fits squarely within this research context. The presence of both a fluorine and an iodine atom on the nitrobenzene (B124822) ring presents interesting synthetic possibilities and challenges. The carbon-iodine bond is generally more reactive than the carbon-fluorine bond, allowing for selective cross-coupling reactions at the iodine-bearing position. The nitro group, being a strong electron-withdrawing group, activates the aromatic ring for nucleophilic aromatic substitution, potentially involving the displacement of the fluorine atom. The selective manipulation of these functional groups is a key area of investigation.

Academic and Research Objectives for this compound Investigations

The primary academic and research objectives for the investigation of this compound are centered on its utility as a synthetic intermediate. Specific research goals likely include:

Development of Selective Synthetic Methodologies: Researchers are interested in developing methods to selectively react one of the halogen atoms in the presence of the other. For instance, performing Suzuki, Heck, or Sonogashira cross-coupling reactions at the C-I bond without affecting the C-F bond.

Nucleophilic Aromatic Substitution Studies: Investigating the reactivity of the fluorine atom towards various nucleophiles. The presence of the ortho-nitro group is expected to facilitate this reaction.

Reduction of the Nitro Group: Exploring the selective reduction of the nitro group to an amino group to form 2-fluoro-4-iodo-5-methylaniline, a potentially valuable building block for further derivatization.

Synthesis of Novel Heterocyclic Compounds: Utilizing the multiple functional groups of this compound to construct complex heterocyclic scaffolds, which are prevalent in medicinal chemistry.

Exploration of Biological Activity: Once novel compounds are synthesized from this starting material, a further objective would be to screen them for potential biological or pharmacological activity.

While specific research articles detailing the synthesis and reactions of this compound are not abundant in the public domain, its structural features suggest a rich and varied chemistry that aligns with the broader objectives of modern organic synthesis.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-5-iodo-4-methyl-2-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FINO2/c1-4-2-7(10(11)12)5(8)3-6(4)9/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDLIEZRHWQYVGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1I)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FINO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of 1 Fluoro 5 Iodo 4 Methyl 2 Nitrobenzene Reactivity

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) in 1-fluoro-5-iodo-4-methyl-2-nitrobenzene is a critical reaction pathway, facilitated by the presence of the strongly electron-withdrawing nitro group. This reaction proceeds via a two-step addition-elimination mechanism. pressbooks.pub The first step, which is typically rate-determining, involves the attack of a nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com The subsequent fast step involves the departure of a leaving group, which restores the aromaticity of the ring. masterorganicchemistry.com

Reactivity of Halogen Atoms (Iodine and Fluorine) to Nucleophilic Attack

In the context of SNAr reactions, the relative reactivity of halogen leaving groups is often inverted compared to SN2 reactions. wikipedia.org For activated aryl halides, the typical leaving group ability follows the order F > Cl ≈ Br > I. wikipedia.orgnih.gov This phenomenon, known as the "element effect," is attributed to the rate-determining step of the SNAr mechanism. masterorganicchemistry.comnih.gov

The initial attack of the nucleophile is the slow step, and its rate is highly dependent on the electrophilicity of the carbon atom being attacked. nih.gov Fluorine, being the most electronegative halogen, exerts a powerful electron-withdrawing inductive effect. libretexts.org This effect polarizes the carbon-fluorine bond, making the carbon atom significantly more electron-deficient and thus more susceptible to nucleophilic attack. youtube.com Consequently, in this compound, the fluorine atom is the much better leaving group for SNAr reactions compared to the iodine atom. chemistrysteps.com

| Halogen | Electronegativity | Inductive Effect | Leaving Group Ability in SNAr | Reason |

|---|---|---|---|---|

| Fluorine (F) | High | Strongly withdrawing (-I) | Excellent | Increases electrophilicity of the attached carbon, accelerating the rate-determining nucleophilic attack. libretexts.orgyoutube.com |

| Iodine (I) | Low | Weakly withdrawing (-I) | Poor | Lower electronegativity results in a less electrophilic carbon, leading to a slower rate of attack. chemistrysteps.com |

Influence of the Nitro Group as an Electron-Withdrawing Activator

The presence of a nitro group (—NO₂) is crucial for activating the aromatic ring towards nucleophilic attack. wikipedia.orgcsbsju.edu Aromatic rings are inherently electron-rich and thus typically react with electrophiles. However, a strongly electron-withdrawing group like nitro can render the ring sufficiently electron-poor to react with nucleophiles. libretexts.orgchemistrysteps.com

The nitro group activates the ring through two primary electronic effects:

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the ring through the sigma bond framework.

Resonance Effect (-R): The nitro group can delocalize the negative charge of the Meisenheimer intermediate through resonance, which is a powerful stabilizing effect. libretexts.org

For this stabilization to be effective, the nitro group must be positioned ortho or para to the leaving group. pressbooks.pubbyjus.com In this compound, the nitro group is in the ortho position relative to the fluorine atom. This arrangement allows for direct resonance stabilization of the negative charge that develops during the formation of the Meisenheimer complex following nucleophilic attack at the carbon bearing the fluorine. pressbooks.publibretexts.org Conversely, the nitro group is meta to the iodine atom, a position from which it cannot provide resonance stabilization to an intermediate formed by attack at the C-I bond. youtube.com This electronic factor further ensures that nucleophilic attack preferentially occurs at the C-F bond.

Regioselectivity and Stereoelectronic Effects in SNAr Reactions

The regioselectivity of SNAr reactions in this compound is decisively controlled by the combined electronic influences of the substituents. The nucleophile will selectively attack the position that leads to the most stable intermediate.

Activation by the Nitro Group: The nitro group at C2 strongly activates the ortho position (C1, attached to fluorine) and the para position (C5, attached to iodine) for nucleophilic attack. However, the resonance stabilization is most effective for the intermediate formed from attack at the ortho and para positions. byjus.com

Leaving Group Ability: As established, fluorine's high electronegativity makes the C1 position the most electrophilic and makes fluorine the superior leaving group in the SNAr context. libretexts.org

Therefore, the reaction is highly regioselective, with nucleophilic substitution occurring almost exclusively at the C1 position, displacing the fluoride ion. Stereoelectronic effects, which relate to the influence of orbital alignment on reactivity, are also at play. wikipedia.org For the Meisenheimer complex to be stabilized, the p-orbitals of the nitro group must effectively overlap with the π-system of the ring to delocalize the negative charge. The geometry of the intermediate facilitates this overlap, reinforcing the preference for attack at the fluorine-bearing carbon. wikipedia.org

Electrophilic Aromatic Substitution (EAS) Pathways

While activated for nucleophilic substitution, this compound is strongly deactivated towards electrophilic aromatic substitution (EAS). EAS reactions involve the attack of an electrophile on the electron-rich π-system of the benzene ring, a process that is hindered by electron-withdrawing substituents. masterorganicchemistry.com

Deactivating Effects of Nitro and Halogen Substituents on EAS

Most of the substituents on the this compound ring decrease its reactivity towards electrophiles compared to benzene itself. libretexts.orgmasterorganicchemistry.com

Nitro Group (—NO₂): This is one of the most powerful deactivating groups. It strongly withdraws electron density from the ring by both inductive (-I) and resonance (-R) effects, making the ring significantly less nucleophilic. lumenlearning.compressbooks.pub

Halogens (—F, —I): Halogens are also deactivating groups. pressbooks.pub They exhibit a dual electronic effect: they are inductively electron-withdrawing (-I) due to their electronegativity but are capable of donating electron density through resonance (+R) via their lone pairs. For halogens, the deactivating inductive effect outweighs the activating resonance effect, resulting in a net decrease in ring reactivity. pressbooks.pubopenstax.org

Methyl Group (—CH₃): In contrast, the methyl group is a weakly activating group that donates electron density through an inductive effect and hyperconjugation. chemistrytalk.org

The combined effect of one strong deactivating group (nitro) and two other deactivating groups (halogens) overwhelmingly surpasses the weak activating effect of the methyl group. Consequently, this compound is highly unreactive towards electrophilic aromatic substitution, requiring harsh reaction conditions for any further functionalization to occur.

Regiochemical Control in Further Electrophilic Functionalization

Should an EAS reaction be forced to occur, the position of the incoming electrophile is determined by the directing effects of the existing substituents. chemistrytalk.org These effects are based on which positions the substituent activates or deactivates the least.

The directing influences are as follows:

Nitro Group (—NO₂): A strong deactivating group and a meta-director. masterorganicchemistry.com

Fluorine (—F) and Iodine (—I): Deactivating groups that are ortho, para-directors. pressbooks.pubmasterorganicchemistry.com

Methyl Group (—CH₃): An activating group and an ortho, para-director. youtube.com

The available positions for substitution on the ring are C3 and C6. The regiochemical outcome will be a result of the competing or reinforcing effects of these groups:

Attack at C3: This position is ortho to the nitro group (unfavorable), meta to the fluorine (favorable for a meta-director), ortho to the methyl group (favorable), and meta to the iodine (favorable for a meta-director).

Attack at C6: This position is ortho to the fluorine (favorable), meta to the nitro group (favorable), para to the methyl group (favorable), and ortho to the iodine (favorable).

Considering the powerful meta-directing effect of the nitro group and the ortho, para-directing effects of the other three substituents, the position at C6 is the most likely site for electrophilic attack. It is meta to the strongest deactivating group (NO₂) and is simultaneously ortho or para to the three ortho, para-directing groups (F, I, CH₃). This convergence of directing effects makes C6 the most activated (or least deactivated) position on the ring for an incoming electrophile.

| Substituent | Position | Electronic Effect | Reactivity Effect | Directing Effect |

|---|---|---|---|---|

| -NO₂ | C2 | -I, -R | Strongly Deactivating | Meta (to C4, C6) masterorganicchemistry.com |

| -F | C1 | -I > +R | Deactivating | Ortho, Para (to C2, C6, C4) pressbooks.pub |

| -I | C5 | -I > +R | Deactivating | Ortho, Para (to C4, C6) pressbooks.pub |

| -CH₃ | C4 | +I, Hyperconjugation | Activating | Ortho, Para (to C3, C5) youtube.com |

Cross-Coupling Reactions Involving Carbon-Halogen Bonds

The presence of two different halogen atoms (iodine and fluorine) on the benzene ring of this compound opens up avenues for selective functionalization via transition metal-catalyzed cross-coupling reactions. The significant difference in the reactivity of the C-I and C-F bonds allows for highly regioselective reactions.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In these reactions, the reactivity of aryl halides follows the general trend: I > Br > OTf >> Cl >> F. mdpi.com Consequently, for this compound, any palladium-catalyzed coupling reaction is expected to occur exclusively at the C-I bond, leaving the robust C-F bond intact.

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a prominent example. yonedalabs.comnih.gov The catalytic cycle is generally understood to involve three key steps:

Oxidative Addition: A low-valent palladium(0) complex inserts into the carbon-iodine bond of the aryl iodide, forming a palladium(II) intermediate. This is often the rate-determining step of the cycle. mdpi.com

Transmetalation: In the presence of a base, the organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) center, displacing the iodide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond of the product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. nobelprize.org

The electron-withdrawing nitro group on the ring activates the C-I bond towards oxidative addition, often facilitating the reaction. While recent studies have shown that the C-NO₂ bond itself can be activated for Suzuki-Miyaura coupling under specific and forcing conditions, the C-I bond is vastly more reactive under standard protocols, ensuring complete selectivity. organic-chemistry.orgthieme.denih.gov

Copper-mediated couplings, such as the Ullmann reaction, are classic methods for forming C-C, C-N, C-O, and C-S bonds. byjus.comacs.orgwikipedia.org These reactions typically require stoichiometric amounts of copper and harsh conditions (high temperatures), although modern catalytic variants with ligands have been developed that proceed under milder conditions. acs.org

The Ullmann reaction is particularly effective for aryl iodides, especially those activated by electron-withdrawing groups like the nitro group in this compound. byjus.comresearchgate.net The mechanism of the Ullmann reaction is distinct from palladium-catalyzed cycles and is thought to proceed through the formation of organocopper intermediates. wikipedia.org A simplified mechanism involves:

Formation of an active copper(I) species from metallic copper.

Oxidative addition of the aryl iodide to the copper(I) species.

Reaction with a second equivalent of the aryl halide or a different nucleophile (for C-N, C-O, or C-S coupling).

Reductive elimination to form the final product.

Similar to palladium catalysis, the reaction occurs selectively at the highly reactive C-I bond, with no reaction at the C-F bond.

Besides palladium and copper, other transition metals like nickel and rhodium are also effective catalysts for cross-coupling reactions involving aryl iodides. acs.orgorganic-chemistry.org

Nickel-Catalyzed Couplings: Nickel complexes can catalyze Suzuki-Miyaura and other cross-coupling reactions. They are often more cost-effective than palladium and can exhibit different reactivity and selectivity profiles. For substrates like this compound, nickel catalysts would also be expected to selectively activate the C-I bond. acs.org

Rhodium-Catalyzed Reactions: Rhodium catalysts are used in various C-C bond-forming reactions, including the arylation of certain substrates. Silylation of aryl iodides, for instance, can be achieved using rhodium catalysts, which sometimes provide better results for sterically hindered substrates compared to palladium or platinum. organic-chemistry.org

In all these cases, the inherent reactivity difference between the C-I and C-F bonds dictates the regiochemical outcome, making this compound a versatile substrate for selective, stepwise functionalization. The C-I bond can be targeted first using a range of transition metal catalysts, and the resulting product, which still contains the C-F bond, could potentially undergo a second, more forcing coupling reaction if desired.

| Reaction Type | Metal Catalyst | Typical Coupling Partner | Selective Site of Reaction |

| Suzuki-Miyaura | Palladium (e.g., Pd(PPh₃)₄) | Aryl/vinyl boronic acid | C-I |

| Heck | Palladium (e.g., Pd(OAc)₂) | Alkene | C-I |

| Sonogashira | Palladium/Copper | Terminal alkyne | C-I |

| Buchwald-Hartwig | Palladium | Amine | C-I |

| Ullmann Coupling | Copper | Amine, Alcohol, Thiol | C-I |

| Kumada | Nickel or Palladium | Grignard reagent (RMgX) | C-I |

Side-Chain Functionalization of the Methyl Group

The methyl group of this compound represents a key site for synthetic modification. Its benzylic position is activated towards certain transformations due to the adjacent aromatic ring, although the electron-withdrawing nature of the nitro and halogen substituents significantly influences its reactivity. This section explores the mechanistic aspects of benzylic oxidation and selective halogenation, as well as the synthetic utility of these transformations.

The oxidation of the benzylic methyl group in this compound to a carbonyl or carboxyl group is a challenging yet valuable transformation. The presence of strong electron-withdrawing groups, such as the nitro group, deactivates the benzene ring and can make the benzylic C-H bonds more resistant to oxidation compared to electron-rich toluenes. However, under appropriate conditions, this oxidation can be achieved, typically proceeding through a radical or an ionic mechanism depending on the oxidant used.

Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are capable of oxidizing the methyl group to a carboxylic acid. The reaction with KMnO₄ is thought to initiate via a hydrogen atom abstraction from the benzylic position, forming a benzyl radical. This radical is then further oxidized. Due to the stability of the benzyl radical, this position is preferentially attacked over other alkyl C-H bonds. However, the harsh conditions required for these oxidations can sometimes lead to degradation of the aromatic ring or cleavage of the carbon-iodine bond.

Milder oxidizing agents can be employed for the selective oxidation to the aldehyde stage. Reagents such as manganese dioxide (MnO₂) are known for the selective oxidation of benzylic alcohols to aldehydes, and under certain conditions, can be used for the direct, albeit often slower, oxidation of activated methyl groups. The mechanism of MnO₂ oxidation is complex and is believed to occur on the surface of the solid reagent.

The table below illustrates hypothetical yet plausible outcomes for the benzylic oxidation of this compound with different oxidizing agents, based on the known reactivity of similarly substituted aromatic compounds.

| Oxidizing Agent | Reaction Conditions | Primary Product | Plausible Yield | Mechanism Notes |

|---|---|---|---|---|

| KMnO₄ | Aqueous, basic, heat | 1-Fluoro-5-iodo-2-nitrobenzoic acid | Moderate | Radical abstraction of benzylic hydrogen, followed by further oxidation. |

| CrO₃/H₂SO₄ (Jones Reagent) | Acetone, 0°C to r.t. | 1-Fluoro-5-iodo-2-nitrobenzoic acid | Moderate to Good | Formation of a chromate ester intermediate followed by elimination. |

| MnO₂ | Inert solvent (e.g., Dichloromethane), reflux | 1-Fluoro-5-iodo-4-methyl-2-nitrobenzaldehyde | Low to Moderate | Surface-mediated oxidation, often requires activation of the MnO₂. |

| Cerium(IV) ammonium nitrate (CAN) | Aqueous acetonitrile, r.t. | 1-Fluoro-5-iodo-4-methyl-2-nitrobenzaldehyde | Moderate | Single-electron transfer mechanism. |

Selective halogenation of the methyl group of this compound, particularly bromination, is a synthetically useful reaction that proceeds via a free-radical chain mechanism. The benzylic C-H bonds are significantly weaker than other sp³ C-H bonds, making them susceptible to abstraction by a halogen radical. This selectivity is a key feature of benzylic halogenation.

N-Bromosuccinimide (NBS) is the reagent of choice for selective benzylic bromination as it provides a low, constant concentration of bromine radicals, which minimizes competing electrophilic aromatic substitution on the benzene ring. The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), or by UV light.

The mechanism involves three key stages:

Initiation: The radical initiator decomposes upon heating or irradiation to form radicals, which then react with NBS to generate a bromine radical.

Propagation: A bromine radical abstracts a benzylic hydrogen from the methyl group of this compound to form a resonance-stabilized benzyl radical and HBr. This benzyl radical then reacts with a molecule of Br₂ (generated in situ from the reaction of HBr with NBS) to form the benzylic bromide product and a new bromine radical, which continues the chain reaction.

Termination: The reaction is terminated by the combination of any two radicals.

The presence of the electron-withdrawing nitro group can slightly decrease the rate of the radical reaction compared to toluene, but the selectivity for the benzylic position remains high due to the stability of the intermediate benzyl radical.

The following table presents plausible outcomes for the selective benzylic halogenation of this compound.

| Halogenating Agent | Initiator/Conditions | Primary Product | Plausible Yield | Mechanism Notes |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | AIBN, CCl₄, reflux | 1-(Bromomethyl)-5-fluoro-2-iodo-4-methyl-3-nitrobenzene | Good | Free-radical chain mechanism with high selectivity for the benzylic position. |

| N-Chlorosuccinimide (NCS) | AIBN, Benzene, reflux | 1-(Chloromethyl)-5-fluoro-2-iodo-4-methyl-3-nitrobenzene | Moderate | Similar to NBS, but chlorination is generally less selective than bromination. |

| Br₂ | UV light | 1-(Bromomethyl)-5-fluoro-2-iodo-4-methyl-3-nitrobenzene | Moderate | Can lead to competing aromatic bromination without careful control of conditions. |

The functionalization of the methyl group in this compound opens up a wide range of possibilities for the synthesis of more complex derivatives. The introduction of a carbonyl, carboxyl, or halomethyl group serves as a handle for further chemical modifications.

The benzylic aldehyde, obtained from selective oxidation, can undergo a variety of reactions characteristic of aldehydes. For instance, it can be further oxidized to the carboxylic acid, reduced to the corresponding benzyl alcohol, or used in condensation reactions such as the Wittig or aldol reactions to form new carbon-carbon bonds. It can also be converted into an imine and other nitrogen-containing functional groups.

The carboxylic acid derivative is also a versatile intermediate. It can be converted to an acyl chloride, which is a highly reactive species for the introduction of the benzoyl group into other molecules via Friedel-Crafts acylation or through the formation of esters and amides.

The benzyl bromide, formed through selective halogenation, is a valuable precursor for nucleophilic substitution reactions. It can react with a variety of nucleophiles, such as cyanides, azides, alkoxides, and thiolates, to introduce a range of functional groups at the benzylic position. For example, reaction with sodium cyanide would yield the corresponding benzyl cyanide, which can be further hydrolyzed to a carboxylic acid with an additional carbon atom. These transformations are crucial in the synthesis of pharmaceuticals and other fine chemicals where precise modification of a molecular scaffold is required.

Based on a comprehensive search of publicly available scientific literature, detailed computational and theoretical studies focusing specifically on the compound This compound are not available. As a result, it is not possible to provide an in-depth article that adheres to the user's specified outline, which requires specific data from quantum chemical calculations, Density Functional Theory (DFT) analyses, and molecular dynamics simulations for this exact molecule.

The required research findings for the following sections and subsections have not been published in the accessible scientific domain:

Computational and Theoretical Studies on 1 Fluoro 5 Iodo 4 Methyl 2 Nitrobenzene

Development of Structure-Reactivity Relationships from Theoretical Models

Without source material detailing these specific computational analyses for 1-Fluoro-5-iodo-4-methyl-2-nitrobenzene, generating a scientifically accurate and informative article on this topic is not feasible while strictly adhering to the provided constraints.

Advanced Spectroscopic and Structural Elucidation of 1 Fluoro 5 Iodo 4 Methyl 2 Nitrobenzene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) for Detailed Structural Assignment

Analysis of 1-Fluoro-5-iodo-4-methyl-2-nitrobenzene via high-resolution NMR spectroscopy would be essential for the unambiguous assignment of its molecular structure. This would involve a combination of ¹H, ¹³C, and ¹⁹F NMR experiments.

Proton (¹H) NMR Spectroscopic Analysis for Aromatic Proton Environments

The ¹H NMR spectrum is expected to show distinct signals for the two aromatic protons and the methyl group protons. The chemical shifts (δ) would be influenced by the electronic effects of the fluorine, iodine, methyl, and nitro substituents. Spin-spin coupling between the protons and with the fluorine atom would provide critical information about their relative positions on the benzene ring.

Expected ¹H NMR Data (Hypothetical)

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|

| H-3 | 7.5 - 8.0 | Doublet of doublets (dd) | J(H-F), J(H-H) |

| H-6 | 7.0 - 7.5 | Doublet (d) | J(H-H) |

Carbon-13 (¹³C) NMR Spectroscopic Analysis for Carbon Framework Elucidation

The ¹³C NMR spectrum would reveal six distinct signals for the aromatic carbons and one for the methyl carbon. The powerful electronegativity of the fluorine and nitro groups, along with the effect of the iodine atom, would significantly influence the chemical shifts. Carbon-fluorine coupling (¹JCF, ²JCF, etc.) would be observable and crucial for assigning the carbon atoms adjacent to the fluorine substituent.

Fluorine-19 (¹⁹F) NMR Spectroscopy for Fluorine Chemical Environments

¹⁹F NMR spectroscopy is a highly sensitive technique for probing the local environment of the fluorine atom. A single resonance would be expected for the fluorine atom in this compound. Its chemical shift would be characteristic of a fluorine atom attached to an electron-deficient aromatic ring.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry would be used to confirm the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) would provide an exact mass measurement, confirming the molecular formula C₇H₅FINO₂. The fragmentation pattern observed in the mass spectrum would offer further structural evidence, likely showing losses of the nitro group (NO₂), iodine, and other fragments.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Modes

Vibrational spectroscopy techniques like IR and Raman would identify the characteristic functional groups present in the molecule. Key vibrational modes would include:

C-NO₂ stretches: Asymmetric and symmetric stretching vibrations for the nitro group, typically appearing in the regions of 1500-1560 cm⁻¹ and 1335-1370 cm⁻¹, respectively.

C-F stretch: A characteristic absorption band for the carbon-fluorine bond, usually found in the 1000-1400 cm⁻¹ range.

C-H stretches: Aromatic and aliphatic C-H stretching vibrations above and below 3000 cm⁻¹, respectively.

Aromatic C=C stretches: Peaks in the 1400-1600 cm⁻¹ region.

Application of Advanced Spectroscopic Techniques for In-situ Reaction Monitoring

In-situ FT-IR Spectroscopy for Monitoring Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNA) is a common reaction for halogenated nitrobenzenes. In-situ FT-IR spectroscopy is a powerful tool for monitoring these reactions in real-time. chemrxiv.orgyoutube.com By inserting a probe directly into the reaction vessel, spectra can be collected at regular intervals without disturbing the reaction. youtube.comjascoinc.com This allows for the tracking of concentration changes of reactants, products, and any detectable intermediates.

For a hypothetical SNA reaction involving a derivative of this compound, specific vibrational bands in the mid-infrared region would be monitored. For instance, the consumption of the starting material could be tracked by the decrease in the intensity of the C-F stretching vibration and the characteristic bands of the nitro group. Simultaneously, the formation of the product would be evidenced by the appearance of new vibrational bands corresponding to the newly formed bond.

Illustrative Data for a Model SNA Reaction:

The following interactive table illustrates the type of data that could be obtained from in-situ FT-IR monitoring of a nucleophilic aromatic substitution reaction on a model compound, 4-fluoro-1-nitrobenzene, with a generic nucleophile.

| Time (minutes) | Reactant Peak (cm⁻¹) | Reactant Absorbance | Product Peak (cm⁻¹) | Product Absorbance |

| 0 | 1350 | 1.00 | 1250 | 0.00 |

| 10 | 1350 | 0.85 | 1250 | 0.15 |

| 20 | 1350 | 0.70 | 1250 | 0.30 |

| 30 | 1350 | 0.55 | 1250 | 0.45 |

| 40 | 1350 | 0.40 | 1250 | 0.60 |

| 50 | 1350 | 0.25 | 1250 | 0.75 |

| 60 | 1350 | 0.10 | 1250 | 0.90 |

This data is illustrative and based on typical reaction profiles for nucleophilic aromatic substitution on fluoronitrobenzene derivatives.

Real-time NMR Spectroscopy for Mechanistic and Kinetic Insights

NMR spectroscopy, particularly ¹H and ¹⁹F NMR, offers detailed structural information, making it an excellent tool for in-situ reaction monitoring. nih.govmagritek.com For reactions involving fluorinated compounds like this compound, ¹⁹F NMR is especially powerful due to its high sensitivity and the large chemical shift dispersion of the fluorine nucleus. magritek.com

In a potential study of a reaction involving this compound, a flow NMR setup could be employed to continuously monitor the reaction mixture. The disappearance of the ¹⁹F signal of the starting material and the appearance of a new ¹⁹F signal for the product would allow for precise tracking of the reaction progress. magritek.com Furthermore, NMR can help in the identification of transient intermediates, providing valuable mechanistic insights.

Hypothetical Kinetic Data from In-situ ¹⁹F NMR:

This interactive table presents hypothetical data for the kinetic analysis of a reaction involving a fluoronitrobenzene derivative, monitored by in-situ ¹⁹F NMR.

| Time (seconds) | Reactant Integral | Product Integral | Reactant Concentration (M) | Product Concentration (M) |

| 0 | 1.00 | 0.00 | 0.100 | 0.000 |

| 60 | 0.88 | 0.12 | 0.088 | 0.012 |

| 120 | 0.77 | 0.23 | 0.077 | 0.023 |

| 180 | 0.68 | 0.32 | 0.068 | 0.032 |

| 240 | 0.60 | 0.40 | 0.060 | 0.040 |

| 300 | 0.53 | 0.47 | 0.053 | 0.047 |

| 360 | 0.47 | 0.53 | 0.047 | 0.053 |

This data is hypothetical and represents a typical kinetic profile for reactions of fluoronitrobenzene compounds monitored by NMR.

Raman Spectroscopy for In-situ Analysis

Raman spectroscopy is another vibrational spectroscopic technique that is highly suitable for in-situ reaction monitoring. It is particularly advantageous for reactions in aqueous media due to the weak Raman scattering of water. For a compound like this compound, the symmetric and asymmetric stretching modes of the nitro group would produce strong and distinct Raman signals, making it possible to monitor changes in the local chemical environment of this functional group during a reaction.

Applications of 1 Fluoro 5 Iodo 4 Methyl 2 Nitrobenzene As a Synthetic Building Block

Precursor in Heterocyclic Compound Synthesis

The structural arrangement of substituents on the benzene ring of 1-fluoro-5-iodo-4-methyl-2-nitrobenzene makes it a valuable precursor for synthesizing a range of heterocyclic compounds. The nitro group can be readily reduced to an amine, which can then participate in cyclization reactions with other functionalities.

While direct synthesis of indole derivatives using this compound is not extensively documented, its structural features are amenable to established indole synthesis methodologies. A common strategy for indole synthesis is the Leimgruber-Batcho reaction, which begins with a 2-nitrotoluene derivative. The methyl group of a nitrotoluene is first condensed with a formamide acetal to form an enamine, which then undergoes reductive cyclization of the nitro group to form the indole ring. Given that this compound contains the requisite 2-nitrotoluene core, it is a plausible starting material for synthesizing highly substituted fluoro- and iodo-containing indoles. These halogenated indoles are of significant interest in medicinal chemistry.

The synthesis of benzoxazoles and benzothiazoles often involves the cyclization of a 2-aminophenol or a 2-aminothiophenol, respectively. The this compound can be chemically modified to generate these precursors. For instance, nucleophilic aromatic substitution of the fluorine atom by a hydroxyl or thiol group, followed by the reduction of the nitro group, would yield the necessary intermediates for cyclization into the corresponding benzoxazole or benzothiazole ring systems.

Intermediate in the Preparation of Complex Polysubstituted Aromatic Scaffolds

The presence of an iodine atom on the aromatic ring makes this compound an excellent substrate for transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds and the construction of more complex aromatic structures.

The carbon-iodine bond is particularly reactive in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a new carbon-carbon bond between the iodinated benzene ring and a variety of organoboron compounds. For example, reacting this compound with an arylboronic acid in the presence of a palladium catalyst would yield a highly substituted biphenyl derivative rsc.org. The reactivity of the C-I bond is significantly greater than C-F or C-H bonds, allowing for selective coupling at the iodine-bearing position rsc.org.

Table 1: Potential Suzuki-Miyaura Cross-Coupling Reactions

| Reactant 1 | Reactant 2 | Catalyst System | Product Type |

|---|---|---|---|

| This compound | Phenylboronic acid | Pd(PPh₃)₄, Base | Fluorinated, methylated, nitrated biphenyl |

| This compound | Vinylboronic acid | Pd catalyst, Base | Styrene derivative |

This table is illustrative of potential reactions based on established chemical principles.

Beyond biphenyls, the reactivity of the iodo group can be exploited in other cross-coupling reactions like the Sonogashira, Heck, and Stille couplings to introduce alkynyl, alkenyl, and organotin groups, respectively. These reactions pave the way for the assembly of diverse polyaromatic and fused ring systems. Subsequent intramolecular cyclization reactions can then be employed to build complex, multi-ring structures that are scaffolds for advanced materials or biologically active molecules.

Role in the Development of Fine Chemicals and Agrochemical Precursors

Halogenated nitroaromatic compounds are important building blocks in the synthesis of fine chemicals, including pharmaceuticals and agrochemicals chemimpex.com. The fluorine atom, in particular, is often incorporated into bioactive molecules to enhance properties such as metabolic stability and binding affinity. The nitro group serves as a versatile handle, as it can be reduced to an amine, which is a key functional group for introducing further diversity chemimpex.com. Therefore, this compound is a valuable starting material for creating libraries of complex molecules for screening in drug discovery and agrochemical development programs. The combination of fluoro, iodo, and nitro groups allows for a stepwise and regioselective introduction of different substituents, leading to the efficient synthesis of targeted fine chemicals.

Utility in Ligand Synthesis for Catalysis and Material Science

The strategic placement of fluoro, iodo, methyl, and nitro groups on the benzene ring endows "this compound" with a versatile reactivity profile, marking it as a valuable synthetic building block. However, a detailed survey of scientific literature and patent databases does not yield specific examples of its direct application in the synthesis of ligands for catalysis and material science. The available information points to the general utility of related halogenated nitroaromatic compounds as precursors in the construction of more complex molecular architectures.

The presence of both a fluorine and an iodine atom offers orthogonal points for functionalization through various cross-coupling reactions. The nitro group can be readily reduced to an amine, which can then be further elaborated into a variety of ligand scaffolds. The methyl group can also influence the steric and electronic properties of any resulting ligand.

While direct research findings on the application of this compound in ligand synthesis are not presently available in the public domain, its potential as a precursor can be inferred from the known reactivity of its functional groups. For instance, the iodo group is a common handle for Suzuki, Sonogashira, and Heck cross-coupling reactions, which are fundamental in the synthesis of conjugated organic materials and complex ligands. The fluoro group, being less reactive in such reactions, can be retained for tuning the electronic properties of the final molecule or for subsequent nucleophilic aromatic substitution reactions.

In the context of material science, ligands derived from such precursors could potentially be used in the development of novel metal-organic frameworks (MOFs), coordination polymers, or functional dyes for applications in electronics and photonics. Similarly, in catalysis, the tailored steric and electronic environment that could be achieved by modifying this building block might lead to the synthesis of highly efficient and selective ligands for various metal-catalyzed transformations.

Despite this potential, the absence of concrete research examples precludes a detailed discussion and the presentation of data tables on its specific utility in these fields. Further research is required to explore and document the practical applications of this compound as a direct precursor for ligands in catalysis and material science.

Future Research Directions and Emerging Challenges

Development of More Sustainable and Environmentally Benign Synthetic Routes

The traditional synthesis of halogenated nitroaromatics often relies on harsh reaction conditions, such as the use of mixed nitric and sulfuric acids for nitration, and hazardous halogenating agents. A primary future challenge is the development of greener synthetic pathways to 1-Fluoro-5-iodo-4-methyl-2-nitrobenzene.

Research in this area will likely focus on several key strategies:

Alternative Nitration Methods: Moving away from classical acid-catalyzed nitration is a priority. Future routes could explore solid acid catalysts, enzymatic nitration, or milder nitrating agents to reduce corrosive waste streams and improve safety. Biocatalytic strategies, although still nascent for complex molecules, offer a promising avenue for highly selective and environmentally friendly nitration reactions. acs.org

Green Solvents: The replacement of volatile and toxic organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids is crucial. Studies on related compounds have shown the feasibility of conducting reactions like the dimerization of nitrosobenzenes in water, suggesting a potential direction for the synthesis or transformation of nitrobenzene (B124822) derivatives. acs.orgnih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core principle of green chemistry. This involves minimizing the use of protecting groups and developing catalytic cycles that reduce stoichiometric waste.

| Synthetic Step | Traditional Method | Potential Sustainable Alternative | Key Benefits |

| Nitration | Concentrated H₂SO₄/HNO₃ | Biocatalytic nitration; Solid acid catalysts | Reduced acid waste, milder conditions, improved regioselectivity |

| Halogenation | Use of elemental halogens | Enzyme-mediated halogenation; Use of halide salts with an oxidant | Reduced toxicity, enhanced safety, potential for improved selectivity |

| Solvent Use | Chlorinated solvents, DMF, etc. | Water, supercritical CO₂, bio-based solvents | Reduced environmental impact, lower toxicity, easier workup |

Achieving Enhanced Chemo- and Regioselective Functionalization

The this compound scaffold possesses multiple distinct reactive sites: the C-I bond, the C-F bond, the nitro group, the methyl group, and the activated C-H positions on the aromatic ring. A significant challenge lies in selectively modifying one site without affecting the others.

Future research will need to address:

Selective C-I Bond Functionalization: The carbon-iodine bond is the most labile of the carbon-halogen bonds present, making it an ideal handle for transformations like Suzuki, Sonogashira, and Heck cross-coupling reactions. The challenge is to develop catalytic systems that are active enough for these transformations at low temperatures to prevent side reactions involving the nitro group or C-F bond.

Nitro Group Reduction: The selective reduction of the nitro group to an amine, hydroxylamine, or nitroso group is a key transformation. acs.orgresearchgate.net Developing catalysts that can achieve this reduction with high chemoselectivity in the presence of the reducible C-I bond is a critical area of investigation. Iron-based catalysts have shown promise for the chemoselective hydrogenation of substituted nitroaromatics and represent a more sustainable alternative to traditional noble metal catalysts. acs.org

C-H Functionalization: Direct, regioselective functionalization of the aromatic C-H bonds offers a step-economic approach to further elaborate the molecule's structure. rsc.orgresearchgate.net Future work could focus on developing directing-group strategies or specific catalysts to activate and functionalize the C-H bond ortho to the fluorine or methyl groups.

| Reactive Site | Target Transformation | Key Challenge | Potential Approach |

| C-I Bond | Cross-Coupling (e.g., Suzuki, Heck) | Avoiding side reactions at the nitro and fluoro sites | Low-temperature catalysis; Highly selective palladium or copper catalysts |

| -NO₂ Group | Selective Reduction to -NH₂ | Preventing hydrodehalogenation of the C-I bond | Chemoselective catalysts (e.g., iron complexes); Transfer hydrogenation |

| Aromatic C-H | Direct Arylation, Alkylation | Achieving high regioselectivity | Directing-group assisted catalysis; Ligand-controlled palladium catalysis |

| -CH₃ Group | Benzylic Oxidation/Halogenation | Controlling the extent of reaction; Selectivity over ring positions | Photocatalysis; Radical-based transformations |

Exploration of Novel Reaction Pathways and Catalytic Systems

Beyond established transformations, the exploration of entirely new reaction pathways is essential for innovation. This involves harnessing modern synthetic methodologies to access novel derivatives of this compound.

Emerging areas include:

Photoredox Catalysis: Visible-light-mediated photoredox catalysis can enable unique transformations under mild conditions that are often complementary to traditional thermal methods. semanticscholar.org This could be applied to generate radicals for C-H functionalization or to facilitate novel coupling reactions at the C-I bond.

Electrochemistry: Electrosynthesis provides a reagent-free method for oxidation and reduction reactions, driven by electrical potential. This could be a powerful tool for the selective reduction of the nitro group or for mediating unique coupling reactions, minimizing chemical waste.

Biocatalysis and Directed Evolution: The use of enzymes to catalyze reactions offers unparalleled selectivity. researchgate.net While enzymes that can act on such a heavily substituted, non-natural substrate are rare, techniques like directed evolution could be used to engineer enzymes for specific transformations, such as regioselective hydroxylation or selective nitro reduction.

Advanced Computational Modeling for Predictive Synthesis and Reactivity Design

Computational chemistry is poised to play a transformative role in accelerating the development of synthetic routes and predicting the reactivity of complex molecules like this compound.

Key computational approaches include:

Density Functional Theory (DFT): DFT calculations can be used to model reaction mechanisms, predict transition state energies, and rationalize the origins of chemo- and regioselectivity. nih.gov This allows researchers to understand why a particular catalyst or reagent favors one reaction pathway over another, guiding the design of more effective synthetic methods.

Machine Learning (ML) and AI: By training algorithms on large datasets of chemical reactions, machine learning models can predict the outcome of unknown reactions, suggest optimal reaction conditions, and even propose novel synthetic routes. researchgate.net This predictive power can significantly reduce the amount of time and resources spent on empirical trial-and-error experimentation.

Quantitative Structure-Property Relationship (QSPR): QSPR models establish mathematical relationships between the structure of a molecule and its chemical properties or reactivity. doi.org For this compound, QSPR could be used to predict its reactivity towards different classes of reagents, helping to prioritize experimental efforts.

Integration with Continuous Flow Chemistry and Automated Synthesis Techniques

The synthesis and functionalization of halogenated nitroaromatics often involve highly exothermic or hazardous reactions. Continuous flow chemistry offers a safer, more efficient, and scalable alternative to traditional batch processing. softecks.inrsc.orgresearchgate.net

The advantages for this compound include:

Enhanced Safety: Nitration and certain halogenation reactions are highly exothermic. researchgate.net The high surface-area-to-volume ratio of microreactors allows for superior heat dissipation, preventing thermal runaways and the formation of dangerous byproducts. softecks.inrsc.org

Improved Process Control: Flow reactors enable precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields, better selectivity, and more consistent product quality. sioc-journal.cn

Automation and Optimization: Integrating flow reactors with automated pumps, sensors, and analytics allows for high-throughput experimentation and rapid optimization of reaction conditions. This automated approach can accelerate the discovery of optimal conditions for the synthesis and selective functionalization of the target molecule. The use of flow chemistry has proven advantageous for transformations such as halogen transfer, which could be relevant for the synthesis of multi-halogenated compounds. acs.org

Q & A

Q. How can researchers design derivatives of this compound for catalytic applications?

- Methodological Answer : Introduce coordinating groups (e.g., pyridine or phosphine) at the methyl position to create ligands. For example, 2-fluoro-5-methylsulfonylnitrobenzene derivatives have been used in palladium-catalyzed C–H activation . Screen derivatives via high-throughput experimentation (HTE) using robotic liquid handlers and analyze turnover numbers (TON) via ICP-OES for metal leaching .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.